Sialidase Substrate Preference: Neu5Gc vs. Neu5Ac
Mouse CD22 (Siglec-2) demonstrates a clear binding preference for Neu5Gc over Neu5Ac in α2,6-linked sialylated ligands. This preferential recognition is a direct consequence of the N-glycolyl moiety's additional oxygen atom, which enhances hydrogen bonding within the lectin binding pocket [1]. In Cmah−/− mouse B cells deficient in Neu5Gc, the absence of high-affinity Neu5Gc cis-ligands alters BCR ligation-induced signaling, though low-affinity Neu5Ac interactions are sufficient for tonic signaling regulation [1]. This species-specific binding preference has direct consequences for experimental design using wild-type versus knockout murine models.
| Evidence Dimension | CD22 receptor binding affinity (murine) |
|---|---|
| Target Compound Data | High-affinity binding to α2,6-linked Neu5Gc |
| Comparator Or Baseline | Low-affinity binding to α2,6-linked Neu5Ac |
| Quantified Difference | Qualitative binding preference; functional difference validated in Cmah−/− knockout B-cell signaling assays |
| Conditions | Murine B-cell CD22 cis-ligand binding; α2,6 sialic acid linkage context |
Why This Matters
Researchers using murine B-cell models must use Neu5Gc-containing reagents or Cmah−/− knockout controls to accurately model CD22-mediated signaling, as Neu5Ac substitution fails to replicate the high-affinity interaction.
- [1] Alborzian Deh Sheikh, A., Akaberi, S., Tsunekawa, R., Maeda, K., Yamaji, T., Hanada, K., & Tsubata, T. (2024). Neu5Gc-mediated high-affinity interaction is dispensable for CD22 cis-ligands to regulate B cell signaling. Journal of Biological Chemistry, 300(9), 107630. doi: 10.1016/j.jbc.2024.107630 View Source
